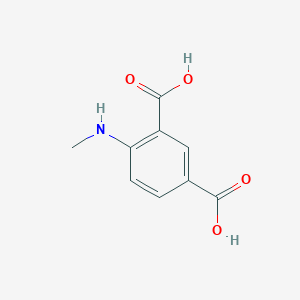![molecular formula C10H15N3 B12113599 Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro-](/img/structure/B12113599.png)
Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro- is a heterocyclic compound that belongs to the class of pyrazoloquinolizines This compound is characterized by its unique fused ring structure, which includes both pyrazole and quinolizine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro- typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the Friedländer condensation of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions that are activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with additional oxygen functionalities, while reduction may produce fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise as a bioactive molecule with potential therapeutic applications.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-b]quinoline: Another member of the pyrazoloquinoline family, known for its biological activity and potential therapeutic applications.
Quinoline: A well-known nitrogenous base with a wide range of applications in medicinal chemistry.
Uniqueness
Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro- is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H15N3 |
|---|---|
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
1,4,5,7,8,9,10,10a-octahydropyrazolo[3,4-a]quinolizine |
InChI |
InChI=1S/C10H15N3/c1-2-5-13-6-4-8-7-11-12-10(8)9(13)3-1/h7,9H,1-6H2,(H,11,12) |
InChI-Schlüssel |
FIWQPBGSTABWLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CCC3=C(C2C1)NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)](/img/structure/B12113518.png)
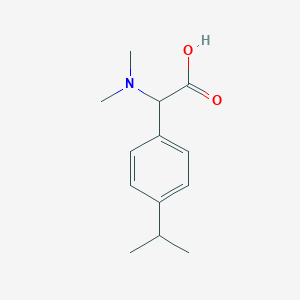

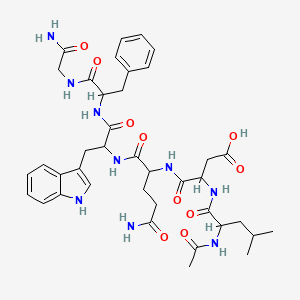
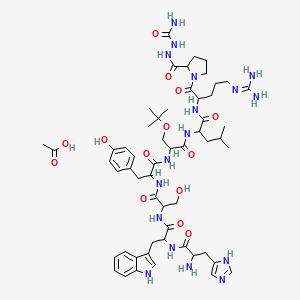
![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
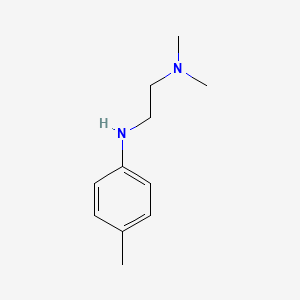
![2-Phenylbenzo[d]oxazole-5-carbohydrazide](/img/structure/B12113548.png)
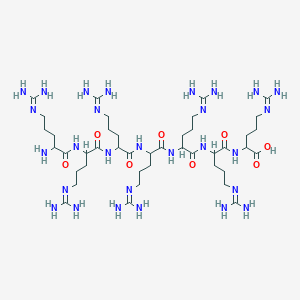
![2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12113552.png)
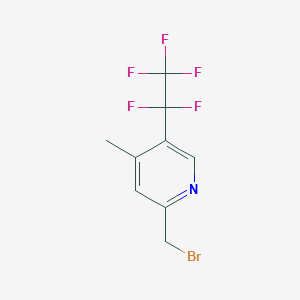
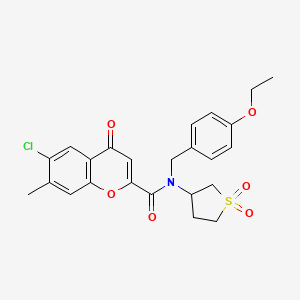
![7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione](/img/structure/B12113580.png)
